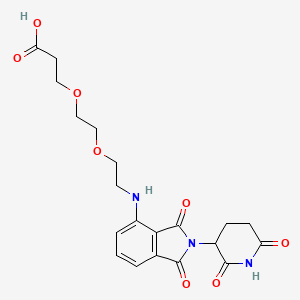
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid, with a tetrahydro-2H-pyran ring and a phenyl ring attached to it. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms. The phenyl ring is a six-membered aromatic ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acrylamide group, the tetrahydro-2H-pyran ring, and the phenyl ring. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an acrylamide derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo polymerization or addition reactions. The tetrahydro-2H-pyran ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acrylamide group could make it polar and potentially soluble in polar solvents .Scientific Research Applications
Plant Chemical Defense
Background: Research has revealed that this compound plays a crucial role in plant chemical defense mechanisms. Specifically, it allows plants to defend themselves against herbivores without causing harm to their own tissues.
Mechanism:- Understanding such interactions sheds light on how plants solve the “toxic waste dump” problem posed by potent chemical defenses .
Future Directions
properties
IUPAC Name |
(E)-N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-21-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-20-11-9-16/h2-7,19H,8-12H2,1H3,(H,17,18)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOUMXNLPXHIHV-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2405459.png)


![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)
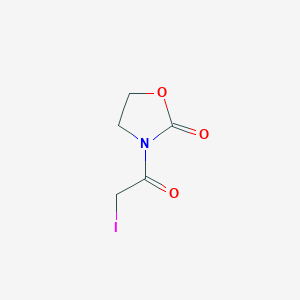
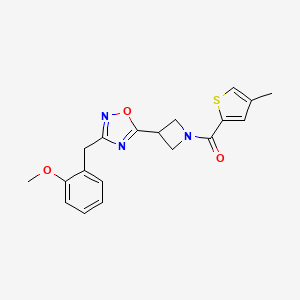

![2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2405469.png)
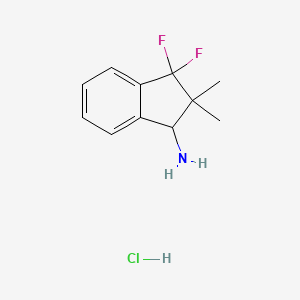
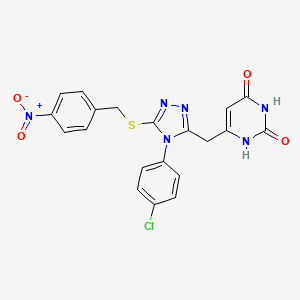
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)
